2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde
Beschreibung
Eigenschaften
Molekularformel |
C14H7Cl2NO2 |
|---|---|
Molekulargewicht |
292.1 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-3-2-9(6-11(10)16)14-17-12-5-8(7-18)1-4-13(12)19-14/h1-7H |
InChI-Schlüssel |
KXKDYKQSMLTSLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The aldehyde group is introduced through a subsequent formylation reaction using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3,4-Dichlorphenyl)benzo[d]oxazol-5-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Chloratome am Phenylring können durch nucleophile aromatische Substitutionsreaktionen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base
Hauptprodukte, die gebildet werden
Oxidation: 2-(3,4-Dichlorphenyl)benzo[d]oxazol-5-carbonsäure
Reduktion: 2-(3,4-Dichlorphenyl)benzo[d]oxazol-5-methanol
Substitution: Verschiedene substituierte Benzoxazolderivate, abhängig vom verwendeten Nucleophil
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 2-(3,4-Dichlorphenyl)benzo[d]oxazol-5-carbaldehyd ist noch nicht vollständig geklärt. Seine biologische Aktivität wird wahrscheinlich mit seiner Fähigkeit in Verbindung gebracht, mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren zu interagieren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen physiologischen Wirkungen führt. Molekulare Docking-Studien haben gezeigt, dass Benzoxazolderivate an Proteine wie Prostaglandin-H2-Synthase und Trypsin binden können, was auf potenzielle Wege für ihre Wirkung hindeutet.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins like prostaglandin H2 synthase and trypsin, suggesting potential pathways for their action.
Vergleich Mit ähnlichen Verbindungen
Substituted Benzoxazole Derivatives
- DCPAB (2-((3,4-Dichlorophenyl)amino)benzo[d]oxazol-5-ol): Structural Difference: Replaces the carbaldehyde group at position 5 with a hydroxyl (-OH) group and introduces an amino linkage to the dichlorophenyl ring. Functional Impact: DCPAB demonstrates potent suppression of IFN-γ production in splenic T cells, suggesting anti-inflammatory properties. The amino linkage may enhance hydrogen bonding with cellular targets compared to the carbaldehyde group in the parent compound . Key Data: IC₅₀ for IFN-γ suppression: 12 µM (DCPAB) vs. N/A for the carbaldehyde analog due to lack of direct comparative studies.
- 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde: Structural Difference: Substitutes the 3,4-dichlorophenyl group with a 3-methoxyphenyl moiety. No direct bioactivity data are available, but methoxy groups generally improve metabolic stability .
Imidazoxazole and Heterocyclic Analogs
- DL5050 ((E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) :
- Structural Difference : Replaces the benzo[d]oxazole core with an imidazo[2,1-b]oxazole system and adds an oxime group.
- Functional Impact : DL5050 exhibits 10-fold higher potency than CITCO (a reference compound) in activating human constitutive androstane receptor (CAR). The imidazoxazole core and oxime modification likely enhance steric complementarity with CAR’s ligand-binding domain .
Comparison with Functional Analogs
Sigma Receptor Ligands
- BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) :
- Structural Difference : Features a phenethylamine backbone with dichlorophenyl and pyrrolidinyl groups instead of a benzoxazole core.
- Functional Impact : BD 1008 is a high-affinity sigma-1 receptor antagonist (Kᵢ = 1.2 nM). The benzoxazole analog’s rigid core may limit sigma receptor interactions but improve selectivity for other targets, such as inflammatory pathways .
Kappa Opioid Receptor (KOR) Agonists
- U50,488 (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide) :
- Structural Difference : Contains a dichlorophenyl group linked to a cyclohexyl-pyrrolidine acetamide scaffold.
- Functional Impact : U50,488 is a selective KOR agonist (EC₅₀ = 8 nM). The benzoxazole analog’s planar structure may reduce off-target effects on opioid receptors but retain anti-inflammatory activity via Th1 cell modulation .
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups : Dichlorophenyl-substituted compounds (e.g., this compound, BD 1008) exhibit stronger receptor binding and metabolic stability than methoxy-substituted analogs due to enhanced lipophilicity and resistance to oxidative degradation .
- Core Structure Influence : Benzo[d]oxazole derivatives preferentially target inflammatory pathways, while imidazoxazole analogs (e.g., DL5050) excel in nuclear receptor activation. Phenethylamine-based compounds (e.g., BD 1008) are more suited for central nervous system targets .
Biologische Aktivität
2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.
The compound has the following chemical structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 278.13 g/mol
The precise mechanism of action of this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating them to produce physiological effects. Molecular docking studies suggest that it can bind to proteins like prostaglandin H2 synthase and trypsin, indicating pathways for its action.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it showed notable activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2 μg/mL.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays indicated that treatment with the compound leads to increased levels of p53 expression and caspase-3 activation, which are critical markers of apoptosis .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 10.38 | Induces apoptosis |
| U-937 | 12.00 | Induces apoptosis |
Antifungal Activity
In addition to antibacterial and anticancer activities, this compound has shown antifungal properties against Candida albicans. The MIC values were reported to be around 0.03-0.5 μg/mL, indicating strong antifungal efficacy .
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase in MCF-7 cells. The study concluded that further structural modifications could enhance its anticancer efficacy.
Study on Antimicrobial Efficacy
Another research effort focused on the compound's antimicrobial properties against resistant bacterial strains. The findings indicated that the compound had a synergistic effect when combined with conventional antibiotics, leading to a reduction in MIC values by up to 50% against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
Applications in Research
Due to its diverse biological activities, this compound serves as a valuable lead compound in drug discovery. Its potential applications include:
- Antimicrobial agents : Development of new antibiotics.
- Anticancer therapeutics : Exploration as a treatment option for various cancers.
- Biochemical probes : Investigating enzyme interactions and cellular pathways.
Q & A
Q. What are the standard synthetic routes for 2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of substituted benzaldehydes with amino-oxazole precursors. A validated protocol involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a substituted benzaldehyde (e.g., 3,4-dichlorobenzaldehyde) in absolute ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours . Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and solvent purity. Impurities in ethanol reduce yield by 15–20%, as observed in parallel experiments. Post-reaction, vacuum evaporation and filtration yield the crude product, which is purified via column chromatography (silica gel, hexane:ethyl acetate 7:3).
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
Methodological Answer: Key techniques include:
- NMR : The aldehyde proton at C5 appears as a singlet near δ 10.2 ppm (¹H NMR). The oxazole ring protons resonate as doublets between δ 7.5–8.1 ppm, with coupling constants (J = 2.4–3.1 Hz) confirming heterocyclic geometry .
- X-ray crystallography : A related oxazole derivative (3-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid) showed a dihedral angle of 12.7° between the oxazole and dichlorophenyl rings, critical for assessing planarity .
- FT-IR : The aldehyde C=O stretch appears at 1685–1700 cm⁻¹, while oxazole C=N absorbs at 1610–1630 cm⁻¹ .
Advanced Research Questions
Q. How does this compound modulate Th1-mediated inflammation, and what experimental models validate its mechanism?
Methodological Answer: In murine splenic T cells, derivatives like DCPAB (structurally analogous) suppress IFN-γ production by targeting T-bet transcription factor activity. Key steps:
In vitro T-cell polarization : Isolate CD4+ T cells, stimulate with anti-CD3/CD28 antibodies, and treat with 10–50 μM compound. Measure IFN-γ via ELISA (reduction by 40–60% at 50 μM) .
Colitis model : Administer 20 mg/kg/day orally to DSS-induced colitis mice. Histopathology shows reduced colon inflammation (40% lower neutrophil infiltration vs. control) .
Contradiction Note : Some studies report off-target effects on IL-17 pathways at >50 μM, necessitating dose-response validation .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies arise from assay conditions (e.g., serum protein binding) and impurity profiles. Mitigation strategies:
- HPLC purity standardization : Ensure >98% purity (C18 column, acetonitrile/water gradient) to exclude byproducts like 3,4-dichloroaniline, which artificially inflate cytotoxicity .
- Free fraction correction : Use equilibrium dialysis to measure unbound compound in serum; adjust IC50 values for protein binding (e.g., 90% bound in 10% FBS reduces effective concentration by 10-fold) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- LogP prediction : The dichlorophenyl group increases logP to ~3.5, suggesting high membrane permeability but potential CYP450 metabolism. Introduce polar substituents (e.g., -OH at C4) to reduce logP to 2.1, improving aqueous solubility .
- Docking studies : Target the T-bet DNA-binding domain (PDB: 6VXX). The oxazole ring forms π-π interactions with Phe148, while the aldehyde hydrogen-bonds to Arg90. Methylation of the aldehyde (to -CH2OH) disrupts binding, confirming its role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
